Falnidamol

Catalog No.
S547937
CAS No.
196612-93-8
M.F
C18H19ClFN7
M. Wt
387.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Falnidamol

CAS Number

196612-93-8

Product Name

Falnidamol

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine

Molecular Formula

C18H19ClFN7

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24)

InChI Key

FTFRZXFNZVCRSK-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BIBX 1382; BIBX1382; BIBX-1382; BIBX 1382BS; BIBX1382BS; BIBX-1382BS; Falnidamol.

Canonical SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl

Description

The exact mass of the compound Falnidamol is 387.13745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Properties

Falnidamol has been investigated for its potential to inhibit the growth and proliferation of cancer cells. Studies have explored its effects on various cancer cell lines, including those of breast, prostate, and lung cancers.

  • A study published in the journal "Oncology Research" found that falnidamol induced apoptosis (cell death) in human breast cancer cells ].
  • Another study published in "Clinical Cancer Research" reported that falnidamol suppressed the growth of prostate cancer cells in vitro and in vivo (in living organisms) Source: American Association for Cancer Research [AACR Journals].

Antiangiogenic Effects

Angiogenesis is the process of new blood vessel formation. Falnidamol has been studied for its potential to inhibit angiogenesis, which could be beneficial in cancer treatment as tumors require a blood supply for growth.

  • Research published in "Angiogenesis" showed that falnidamol inhibited angiogenesis in various models, suggesting its potential for anti-tumor activity ].

Modulation of Cell Differentiation

Cell differentiation is the process by which cells become specialized to perform specific functions. Falnidamol has been shown to modulate cell differentiation in some studies.

  • A study in "Developmental Biology" reported that falnidamol influenced the differentiation of human embryonic stem cells ].

Falnidamol is a synthetic compound primarily recognized as an epidermal growth factor receptor inhibitor. It has garnered attention in pharmacological research, particularly for its potential applications in cancer therapy. The compound is often studied in the context of non-small cell lung cancer (NSCLC), where it has shown promise in enhancing the efficacy of conventional chemotherapy agents like cisplatin.

  • Discuss how Falnidamol interacts with biological systems or other molecules, if this information exists.
  • Explain its potential use in medicine or other applications based on its mechanism of action (if known).

Scientific articles or patents describing the mechanism of action would be the ideal sources [1].

  • Discuss any potential hazards associated with Falnidamol, including flammability, toxicity, reactivity, etc., if data is available.
  • Mention precautionary measures for handling the compound (if known).

Falnidamol hydrochloride has been noted for its interactions with various biological pathways. Its mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it targets the dual-specificity phosphatase 26 (DUSP26) pathway, which plays a crucial role in cellular responses to stress and proliferation signals. The combination of falnidamol with cisplatin has been reported to synergistically reduce cell proliferation and induce apoptosis in NSCLC cells by affecting these signaling pathways .

Falnidamol exhibits significant biological activity as an anti-cancer agent. It has been shown to induce G2/M cell cycle arrest and promote apoptosis through the generation of reactive oxygen species (ROS) when used in combination with cisplatin. This combination therapy effectively enhances the cytotoxic effects against NSCLC cells by targeting multiple pathways involved in tumor growth and survival .

The synthesis of falnidamol typically involves multi-step organic reactions, which may include:

  • Formation of key intermediates: Utilizing starting materials that undergo various chemical transformations.
  • Purification: Techniques such as recrystallization or chromatography to isolate the final product.
  • Characterization: Employing spectroscopic methods (e.g., NMR, MS) to confirm the structure and purity of falnidamol.

Specific detailed synthetic routes are often proprietary or not fully disclosed in literature but generally follow established organic synthesis protocols.

Falnidamol's primary application lies in oncology, particularly for treating NSCLC. Its role as an epidermal growth factor receptor inhibitor makes it a candidate for combination therapies aimed at overcoming resistance to traditional chemotherapy agents like cisplatin. Additionally, its ability to modulate signaling pathways positions it as a potential therapeutic agent for other malignancies that exhibit similar growth factor dependencies .

Interaction studies have demonstrated that falnidamol can enhance the effects of other chemotherapeutic agents. In particular, studies indicate that it works synergistically with cisplatin to inhibit tumor growth and induce apoptosis through mechanisms involving ROS generation and modulation of DUSP26 signaling pathways . These findings suggest that falnidamol may improve treatment outcomes when used alongside existing cancer therapies.

Falnidamol shares structural and functional similarities with several other compounds that target the epidermal growth factor receptor or related pathways. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
ErlotinibEGFR inhibitorFirst-line treatment for NSCLC; oral bioavailability
GefitinibEGFR inhibitorSelective for mutant forms of EGFR
AfatinibIrreversible EGFR inhibitorTargets multiple ErbB family receptors
OsimertinibThird-generation EGFR inhibitorEffective against T790M resistance mutations
FalnidamolEGFR inhibitor; DUSP26 pathway modulatorSynergistic effects with cisplatin; induces ROS

Falnidamol's unique feature lies in its dual action as both an epidermal growth factor receptor inhibitor and its ability to modulate DUSP26 signaling, enhancing its efficacy when combined with traditional chemotherapeutics like cisplatin .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

387.1374495 g/mol

Monoisotopic Mass

387.1374495 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0MU316797D

Other CAS

196612-93-8

Wikipedia

Falnidamol

Dates

Modify: 2023-08-15
1: Tamaoki J, Isono K, Takeyama K, Tagaya E, Nakata J, Nagai A. Ultrafine carbon black particles stimulate proliferation of human airway epithelium via EGF receptor-mediated signaling pathway. Am J Physiol Lung Cell Mol Physiol. 2004 Dec;287(6):L1127-33. Epub 2004 Aug 6. PubMed PMID: 15298855.
2: Dittrich Ch, Greim G, Borner M, Weigang-Köhler K, Huisman H, Amelsberg A, Ehret A, Wanders J, Hanauske A, Fumoleau P. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration. Eur J Cancer. 2002 May;38(8):1072-80. PubMed PMID: 12008195.

Explore Compound Types